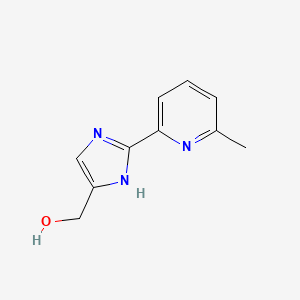
2-(6-Methyl-2-pyridyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methyl-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and imidazole rings in its structure imparts unique chemical properties, making it a versatile compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents. The hydroxymethyl group at the 5-position of the imidazole ring can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, potentially involving continuous flow reactors and the use of robust catalysts to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(6-Methyl-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form the corresponding saturated imidazoline derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of 2-(6-Methyl-2-pyridyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(6-Methyl-2-pyridyl)imidazoline-5-methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
2-(6-Methyl-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(6-Methyl-2-pyridyl)imidazole-5-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
相似化合物的比较
2-(6-Methyl-2-pyridyl)imidazole-5-methanol can be compared with other similar compounds, such as:
2-(2-Pyridyl)imidazole: Lacks the methyl and hydroxymethyl groups, resulting in different chemical properties and reactivity.
2-(6-Methyl-2-pyridyl)imidazole:
2-(2-Pyridyl)imidazole-5-methanol: Lacks the methyl group, which influences its steric and electronic properties.
The presence of the methyl and hydroxymethyl groups in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications.
属性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
[2-(6-methylpyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-9(12-7)10-11-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,11,13) |
InChI 键 |
JVDKICVIZCFYHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC=C(N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


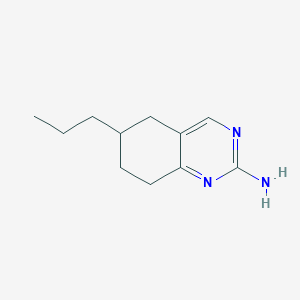
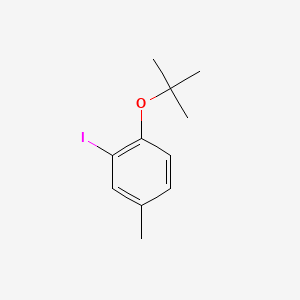
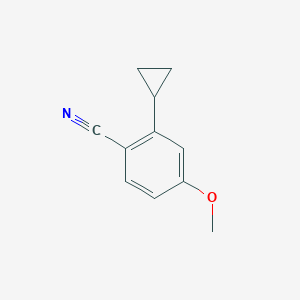

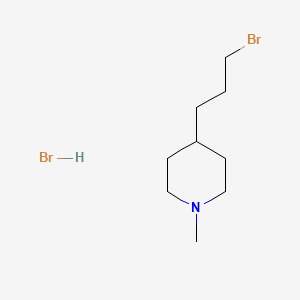
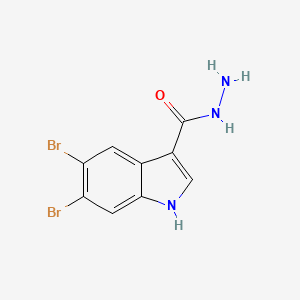
![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)
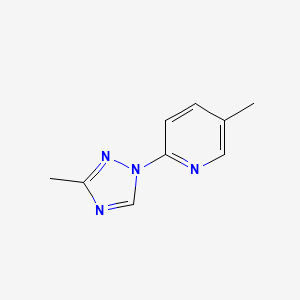
![2,3-Dihydronaphtho[2,3-b][1,4]dioxine](/img/structure/B13694943.png)
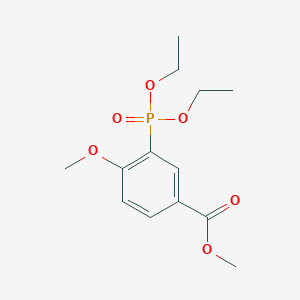
![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
![3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13694978.png)
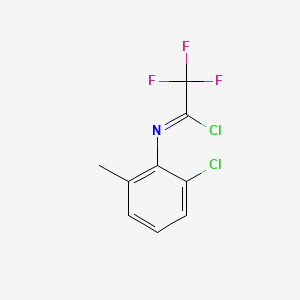
![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
